4-(4-Bromothiophen-2-YL)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7BrO2S |
|---|---|
Molecular Weight |
283.14 g/mol |
IUPAC Name |
4-(4-bromothiophen-2-yl)benzoic acid |
InChI |
InChI=1S/C11H7BrO2S/c12-9-5-10(15-6-9)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) |
InChI Key |
LVKGJICAXUEIBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CS2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(4-Bromothiophen-2-yl)benzoic Acid
Common Synthetic Routes
Suzuki–Miyaura Cross-Coupling Approach
The most widely used method for preparing this compound is the Suzuki–Miyaura cross-coupling reaction between a boronic acid or boronate ester of 4-bromothiophene and a halogenated benzoic acid derivative (or vice versa).
- Starting materials: 4-bromothiophene-2-boronic acid or 4-bromothiophene-2-boronate ester; 4-bromobenzoic acid or methyl 4-bromobenzoate.
- Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.
- Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
- Solvent: Mixtures of water and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Conditions: Heating at 80–100 °C under inert atmosphere (argon or nitrogen) for several hours.
This approach provides high yields and selectivity, preserving the bromine substituent on the thiophene ring for further functionalization if needed.
Direct Bromination of 4-(Thiophen-2-yl)benzoic Acid
An alternative route involves first synthesizing 4-(thiophen-2-yl)benzoic acid, followed by selective bromination at the 4-position of the thiophene ring.
- Starting material: 4-(thiophen-2-yl)benzoic acid.
- Brominating agent: N-Bromosuccinimide (NBS) or bromine (Br2) under controlled conditions.
- Solvent: Acetic acid or chloroform.
- Temperature: Typically 0 °C to room temperature to avoid over-bromination.
This method requires careful control of reaction conditions to achieve regioselective bromination without affecting the benzoic acid moiety.
Multi-Step Synthesis via Ester Intermediates
In some protocols, methyl 4-(bromomethyl)benzoate is used as a starting point, which undergoes substitution and coupling reactions, followed by hydrolysis to yield the free acid.
- Step 1: Preparation of methyl 4-(bromomethyl)benzoate.
- Step 2: Coupling with 4-bromothiophene derivatives using palladium-catalyzed reactions.
- Step 3: Hydrolysis of methyl ester to benzoic acid using NaOH or KOH in aqueous methanol at elevated temperatures (~110 °C).
This route is advantageous for purification and handling of intermediates.
Detailed Reaction Conditions and Data Table
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Suzuki–Miyaura Cross-Coupling | 4-bromothiophene-2-boronic acid, 4-bromobenzoic acid, Pd(PPh3)4, K2CO3, THF/H2O, 90 °C, 12 h | 75–90 | High selectivity; inert atmosphere required |
| 2 | Ester Hydrolysis | NaOH (3 eq.), MeOH/H2O, 110 °C, 24 h | 85–95 | Converts methyl ester to free acid |
| 3 | Bromination (if needed) | NBS, acetic acid, 0 °C to RT, 2 h | 70–80 | Regioselective bromination on thiophene |
Analytical and Characterization Considerations
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR typically shows aromatic proton signals from both benzoic acid and thiophene rings.
- ^13C NMR confirms the carbon framework, especially the carboxyl carbon (~170–175 ppm).
- Infrared Spectroscopy (IR):
- Characteristic strong absorption at ~1700 cm^-1 for the carboxylic acid C=O stretch.
- Bands corresponding to aromatic C–H and C=C stretches.
- Mass Spectrometry (MS):
- Molecular ion peak consistent with the molecular weight of this compound.
- Elemental Analysis:
- Confirms purity and composition, especially carbon, hydrogen, bromine, and sulfur content.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromothiophen-2-YL)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Substituted Benzoic Acids: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation of the thiophene ring.
Scientific Research Applications
4-(4-Bromothiophen-2-YL)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: Potential use in the development of biologically active molecules, such as pharmaceuticals.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of materials with specific electronic properties, such as conductive polymers
Mechanism of Action
The mechanism of action of 4-(4-Bromothiophen-2-YL)benzoic acid depends on its specific application. In the context of its use as a building block in organic synthesis, the compound acts as a substrate in various chemical reactions, facilitating the formation of new carbon-carbon bonds. The bromine atom and the thiophene ring play crucial roles in these reactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Structural Features
- Core Structure : The compound consists of a benzoic acid backbone linked to a 4-bromothiophen-2-yl group.
- Key Functional Groups : Carboxylic acid (-COOH) for hydrogen bonding, bromine (Br) for steric/electronic effects, and a thiophene ring for π-π interactions.
Comparison with Analogs:
Physicochemical Properties
- Solubility: Bromine and thiophene reduce aqueous solubility compared to non-halogenated analogs (e.g., 4-(Thiophen-2-yl)benzoic acid) .
- Crystal Packing: Brominated analogs exhibit distinct dihedral angles (e.g., 34.66° in 4-(3-Chloroanilino)benzoic acid vs. 83.75° in phosphinoyl derivatives ), affecting crystallinity. Acid-acid dimers are common in benzoic acid derivatives, but bromine may disrupt H-bonding networks compared to chlorine .
Enzyme Inhibition
Biological Activity
4-(4-Bromothiophen-2-YL)benzoic acid, a compound featuring a bromothiophene moiety, is gaining attention in the fields of medicinal chemistry and biological research. This article explores its biological activities, including antimicrobial, anticancer, and potential therapeutic applications, supported by diverse research findings and data tables.
The compound has the following chemical structure:
- Chemical Formula: CHBrOS
- Molecular Weight: 277.14 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin |
| Escherichia coli | 64 | Ampicillin |
| Candida albicans | 16 | Fluconazole |
This suggests that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it demonstrated cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- IC Values:
- MCF-7: 25 µM
- A549: 30 µM
These values indicate that the compound can inhibit cell proliferation effectively, leading to further investigations into its mechanism of action.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The bromothiophene moiety is believed to facilitate π-π interactions and hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Study on Anticancer Activity
In a controlled study, this compound was administered to MCF-7 cells. The results indicated that the compound induced apoptosis as evidenced by increased subG0/G1 phase population in flow cytometry analysis. The study concluded that the compound could be a promising candidate for breast cancer therapy due to its ability to induce programmed cell death.
Study on Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of the compound against multi-drug resistant strains. The results showed that it inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential application in treating chronic infections where biofilms are prevalent.
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound exhibits low toxicity in vitro, with no significant alterations in biochemical parameters at therapeutic doses. Further studies are required to evaluate its safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
